7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with benzyl bromide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are similar in structure and are studied for their potential as multi-target inhibitors for diseases like Alzheimer’s.
7-Aryloxy derivatives: These compounds share a similar benzoxazine core and are investigated for their biological activities.
Uniqueness
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15NO2/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10,16H,8-9,11H2 |
InChI Key |
HRIDFIMYLPVMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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